molecular formula C16H25NO3 B036664 4-hydroxy-3-methoxy-N-octylbenzamide CAS No. 58493-47-3

4-hydroxy-3-methoxy-N-octylbenzamide

Cat. No.: B036664
CAS No.: 58493-47-3
M. Wt: 279.37 g/mol
InChI Key: JYZDUDMWJFJCON-UHFFFAOYSA-N
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Description

N-[(4-Hydroxy-3-methoxyphenyl)methyl]octanamide is a member of phenols and a member of methoxybenzenes.
N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide is a natural product found in Capsicum annuum with data available.

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

  • Study 1 : Sedat Karabulut et al. (2014) investigated the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, using X-ray diffraction and DFT calculations. They found that intermolecular interactions, such as dimerization and crystal packing, significantly influence the molecular geometry, particularly the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Radiolabelling and Melanoma Imaging

  • Study 2 : Mohammed et al. (1997) synthesized and evaluated radiolabelled N-(alkylaminoalkyl)-substituted 4-methoxy- and 4-hydroxybenzamides for melanoma imaging in mice. They found that certain derivatives exhibited superior melanoma uptake, suggesting potential use in melanoma scintigraphy (Mohammed et al., 1997).

Antioxidant Potential

  • Study 3 : Perin et al. (2018) explored N-arylbenzamides, including compounds with methoxy and hydroxy groups, for their antioxidant capacity. They concluded that certain derivatives, particularly those with hydroxy groups, showed enhanced antioxidative properties, indicating potential applications as antioxidants (Perin et al., 2018).

Liquid Chromatographic Elution Characteristics

  • Study 4 : Lehtonen (1983) researched the liquid chromatographic retention of N-ethylbenzamides substituted with methoxy groups. This study provides insights into the chromatographic behavior of similar compounds, which is essential for analytical applications (Lehtonen, 1983).

Pharmaceutical Applications and Drug Design

  • Study 16 : Haydon et al. (2010) studied alkyl derivatives of 3-methoxybenzamide for their inhibitory effect on the bacterial cell division protein FtsZ. They identified compounds with potent antistaphylococcal properties and improved pharmaceutical characteristics, pointing to potential applications in drug design and development (Haydon et al., 2010).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 4-hydroxy-3-methoxy-N-octylbenzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with octanoyl chloride followed by amidation with ammonia.", "Starting Materials": [ "3-methoxy-4-hydroxybenzoic acid", "octanoyl chloride", "ammonia" ], "Reaction": [ { "Step 1": "3-methoxy-4-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride." }, { "Step 2": "Octanoyl chloride is added to the reaction mixture and stirred at room temperature to form the corresponding acylated derivative." }, { "Step 3": "The resulting acylated derivative is then treated with ammonia to form the desired amide product, 4-hydroxy-3-methoxy-N-octylbenzamide." } ] }

CAS No.

58493-47-3

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide

InChI

InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19)

InChI Key

JYZDUDMWJFJCON-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

58493-47-3

Synonyms

N-VANILLYLOCTANAMIDE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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